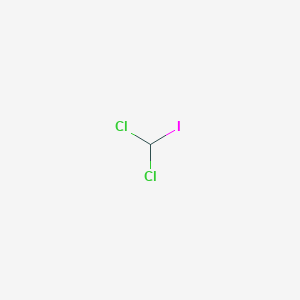

Dichloriodmethan

Übersicht

Beschreibung

Dichloroiodomethane is a trihalomethane with the chemical formula CHCl₂I. It is a heavy, nonflammable, transparent pale yellow liquid with a chloroform-like odor. This compound is soluble in organic solvents such as acetone, diethyl ether, ethanol, and benzene. It decomposes upon exposure to air and light . Dichloroiodomethane was discovered by Georges-Simon Serullas in 1824, two years after his discovery of iodoform .

Synthetic Routes and Reaction Conditions:

Reaction of Chloroform with Sodium Iodide: One of the common methods to synthesize dichloroiodomethane involves the reaction of chloroform with sodium iodide.

Reaction with Iodoethane: Another method involves the reaction of chloroform with iodoethane.

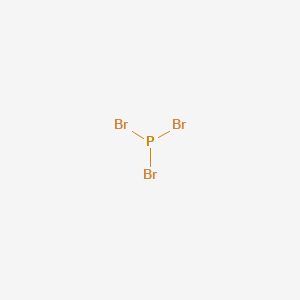

Older Methods: Older synthetic methods include the distillation of iodoform with phosphorus pentachloride or mercuric chloride.

Industrial Production Methods:

- Industrial production of dichloroiodomethane typically involves large-scale reactions using the aforementioned synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using distillation or other separation techniques.

Types of Reactions:

Substitution Reactions: Dichloroiodomethane can undergo substitution reactions where the iodine or chlorine atoms are replaced by other functional groups. These reactions often require specific reagents and conditions to proceed.

Oxidation and Reduction Reactions: While dichloroiodomethane is not commonly involved in oxidation or reduction reactions, it can participate in such reactions under certain conditions.

Common Reagents and Conditions:

Sodium Iodide: Used in the synthesis of dichloroiodomethane from chloroform.

Phosphorus Pentachloride and Mercuric Chloride: Used in older synthetic methods.

Catalysts: Various catalysts can be used to facilitate the reactions involving dichloroiodomethane.

Major Products Formed:

- The major products formed from the reactions involving dichloroiodomethane depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of halogenated compounds.

Chemistry:

- Dichloroiodomethane is used as a reagent in organic synthesis. It is particularly useful in the formation of cyclopropane derivatives from olefins .

Biology and Medicine:

Industry:

Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von Dichloriodmethan

This compound (DCIM), mit der chemischen Formel

CHCl2I CHCl_2I CHCl2I

, ist ein Trihalomethan, das für seine schwere, nicht brennbare und blassgelbe flüssige Form bekannt ist. Es besitzt einen chloroformartigen Geruch und ist in verschiedenen organischen Lösungsmitteln löslich . Nachfolgend finden Sie eine detaillierte Analyse seiner einzigartigen Anwendungen in der wissenschaftlichen Forschung:Organische Synthese: DCIM dient sowohl als Lösungsmittel als auch als Reagenz in der organischen Synthese. Sein schweres Atom ermöglicht eine effiziente Verwendung in Radikalreaktionen und als Iodquelle in Iodierungsprozessen. Es ist besonders nützlich bei der Synthese von Monohalocyclopropan-Derivaten aus Olefinen .

Analytische Chemie: In der analytischen Chemie wird DCIM in der Gaschromatographie-Hochauflösungs-Massenspektrometrie zur Quantifizierung von Spurenmengen an Iodo-THMs im menschlichen Blut verwendet. Diese Anwendung ist entscheidend für die Bewertung der Exposition des Menschen gegenüber diesen Verbindungen .

Biochemie: Die Rolle von DCIM in der Biochemie umfasst seine Verwendung als Dichtegradientenmedium zur Trennung von Zellen und subzellulären Komponenten. Seine hohe Dichte und geringe Viskosität machen es ideal für diesen Zweck.

Umweltüberwachung: Die Verbindung wird in Umweltstudien überwacht, da sie als Kontaminant in desinfiziertem Leitungswasser vorkommt. Das Verständnis seines Verhaltens und seines Abbaus in Gewässern ist für die Bewertung der Wasserqualität unerlässlich .

Photolyseforschung: DCIM unterliegt der Photolyse, wodurch es zu einem Forschungsobjekt in Studien zum Schicksal und zur Transformation von Iodarten bei UV-Bestrahlung und UV-basierten fortgeschrittenen Oxidationsprozessen wird .

Wirkmechanismus

Dichloroiodomethane (DCIM) is a trihalomethane with the chemical formula CHCl2I . It is a heavy, nonflammable, transparent pale yellow liquid with a chloroform-like odour .

Target of Action

It is known to exist naturally in the human body , suggesting it may interact with various biological molecules

Mode of Action

It is believed to participate as a reactant in various reactions and can also function as a solvent for diverse compounds . The specifics of its interaction with its targets and any resulting changes are areas of ongoing research.

Biochemical Pathways

Given its presence in the human body and its potential role as a reactant in various reactions , it is likely that it may influence multiple pathways

Pharmacokinetics

It is soluble in organic solvents like acetone, diethyl ether, ethanol, and benzene , which may influence its absorption and distribution. Its metabolism and excretion are areas of ongoing research.

Result of Action

Given its potential role as a reactant and solvent , it may influence a variety of molecular processes and cellular functions

Action Environment

Dichloroiodomethane decomposes in contact with air and light . This suggests that environmental factors such as light exposure and oxygen levels may influence its action, efficacy, and stability. It has an estimated half-life of 275 years in water , indicating its potential persistence in aquatic environments.

Vergleich Mit ähnlichen Verbindungen

Chloroform (CHCl₃): Like dichloroiodomethane, chloroform is a trihalomethane and shares similar physical properties. chloroform contains three chlorine atoms instead of two chlorine atoms and one iodine atom.

Iodoform (CHI₃): Iodoform is another trihalomethane, but it contains three iodine atoms.

Uniqueness:

- Dichloroiodomethane is unique due to its specific combination of halogen atoms (two chlorine atoms and one iodine atom). This unique structure imparts distinct chemical properties and reactivity compared to other trihalomethanes.

Eigenschaften

IUPAC Name |

dichloro(iodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHCl2I/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLZCOJXSLDGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021570 | |

| Record name | Dichloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-04-7 | |

| Record name | Dichloroiodomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate](/img/structure/B121450.png)

![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)